Methyl (chlorosulfonyl)acetate
Overview
Description
Methyl (chlorosulfonyl)acetate is a chemical compound with the molecular formula C3H5ClO4S . It has a molecular weight of 172.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl (chlorosulfonyl)acetate is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl (chlorosulfonyl)acetate is a liquid at room temperature . It has a density of 1.4992 g/cm3 at 15 °C . Its refractive index is 1.466 at 20℃ .Scientific Research Applications
1. Recovery in Pharmaceutical and Herbicide Production
Methyl (chlorosulfonyl)acetate plays a role in the production of pharmaceuticals and herbicides, particularly as an intermediate. For example, its production process, which heavily utilizes acetic acid as a solvent, highlights the necessity of recovering and reusing acetic acid efficiently. This recovery process is crucial due to the presence of multiple components in the effluent, making acetic acid separation challenging. Techniques like azeotropic distillation and extraction have been tested, with extraction proving more effective for acetic acid recovery and reuse (Wang Tian-gui, 2006).
2. Synthesis of Complex Organic Compounds
The compound is used in the synthesis of various organic molecules. For instance, a one-pot synthesis method involves reacting aminonitriles with methyl (chlorosulfonyl)acetate to produce methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. This process is significant for the structural formation of complex organic compounds, which have applications in multiple scientific fields (Alexey V. Dobrydnev et al., 2018).
3. Role in Lithium-Ion Batteries
In the field of lithium-ion batteries, particularly for electric vehicles, methyl (chlorosulfonyl)acetate is explored as a co-solvent in the electrolyte. It has been shown to significantly increase cell rate capability, thereby potentially reducing charging time for electric vehicles. This application is crucial for enhancing the performance of lithium-ion batteries, although the impact on cell lifetime is still under research (Jing Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chlorosulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPZPBGAGTBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465718 | |
Record name | methyl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (chlorosulfonyl)acetate | |
CAS RN |
56146-83-9 | |
Record name | methyl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (chlorosulfonyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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